

# Boc-L-Valine-d8 CAS number and molecular weight

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Compound of Interest		
Compound Name:	Boc-L-Valine-d8	
Cat. No.:	B15557210	Get Quote

## An In-depth Technical Guide to Boc-L-Valine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Boc-L-Valine-d8**, a deuterated, protected amino acid crucial for the synthesis of isotopically labeled peptides. These labeled peptides are indispensable tools in modern proteomics, metabolic research, and drug development, enabling precise protein quantitation and structural analysis.

### **Core Compound Data**

**Boc-L-Valine-d8**, also known as N-(tert-Butoxycarbonyl)-L-valine-d8, is a stable isotope-labeled version of the proteinogenic amino acid valine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes it suitable for use in stepwise solid-phase peptide synthesis (SPPS). The replacement of eight hydrogen atoms with deuterium provides a distinct mass shift, facilitating its use as an internal standard in mass spectrometry-based applications.

## **Physicochemical and Isotopic Properties**

The key quantitative data for **Boc-L-Valine-d8** are summarized in the table below, providing essential information for experimental design and analysis.



Property	Value	Citations
CAS Number	153568-33-3	[1]
Molecular Weight	225.31 g/mol	[1]
Molecular Formula	C10H11D8NO4	
Linear Formula	(CD3)2CDCD(NH-B0C)CO2H	
Isotopic Purity	≥98 atom % D	
Mass Shift	M+8	
Melting Point	77-80 °C	
Appearance	White to off-white solid	
Optical Activity	$[\alpha]20/D$ -6.5°, c = 1% in acetic acid	

## **Applications in Research and Drug Development**

The primary application of **Boc-L-Valine-d8** is as a building block in the synthesis of deuterium-labeled peptides. These peptides are critical for a range of applications:

- Quantitative Proteomics: Labeled peptides serve as ideal internal standards for mass spectrometry (MS)-based protein quantitation, allowing for the precise measurement of protein expression levels in complex biological samples.[1]
- Biomolecular NMR: The incorporation of deuterated amino acids can simplify complex NMR spectra of proteins, aiding in structural and dynamic studies.[1][2]
- Metabolic Tracing: Deuterium-labeled amino acids act as tracers to study metabolic pathways and determine protein turnover rates in vivo and in vitro.[2]
- Pharmacokinetic Studies: In drug development, deuterium labeling can alter a drug's metabolic profile due to the kinetic isotope effect. This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.[3][4]



# Experimental Protocols Boc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides using **Boc-L-Valine-d8** follows the principles of Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry. This strategy relies on the differential acid lability of the temporary N $\alpha$ -Boc protecting group and the more permanent benzyl-based side-chain protecting groups.[5][6]

#### Materials and Reagents:

- Boc-L-Valine-d8
- Other required Boc-L-amino acids (with side-chain protection where necessary)
- Merrifield or PAM resin
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU, HATU, DIC)
- Scavengers (e.g., p-cresol, thioanisole)
- Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

#### General Protocol:

- Resin Preparation: The synthesis begins by swelling the chosen resin (e.g., Merrifield resin) in DCM within a reaction vessel.[7]
- First Amino Acid Coupling: The C-terminal amino acid is attached to the resin.



- Deprotection: The Nα-Boc protecting group is removed by treating the resin-bound peptide with a solution of 50% TFA in DCM. This step exposes a free amine at the N-terminus. A short pre-wash (5 minutes) is followed by a longer deprotection step (15-25 minutes).[7]
- Neutralization: The protonated N-terminus (a TFA salt) is neutralized to the free amine. This
  is typically achieved by washing the resin with a solution of 5% or 10% DIEA in DCM or DMF.
  [6][8]
- Coupling: The next Boc-protected amino acid (e.g., Boc-L-Valine-d8) is activated and coupled to the free amine of the resin-bound peptide. Activation is commonly performed in situ using coupling reagents like HBTU or HATU in the presence of DIEA. The reaction is agitated for 1-2 hours.[8][9] The completion of the reaction can be monitored using a colorimetric test like the Kaiser test (which will be negative for secondary amines like proline or N-methylated amino acids).[8]
- Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is most commonly achieved by treatment with anhydrous HF at 0°C for 1-2 hours in the presence of a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).[7][8]
- Purification: The cleaved crude peptide is precipitated and washed with cold diethyl ether.
   The final product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

## **Visualized Workflows and Relationships**

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

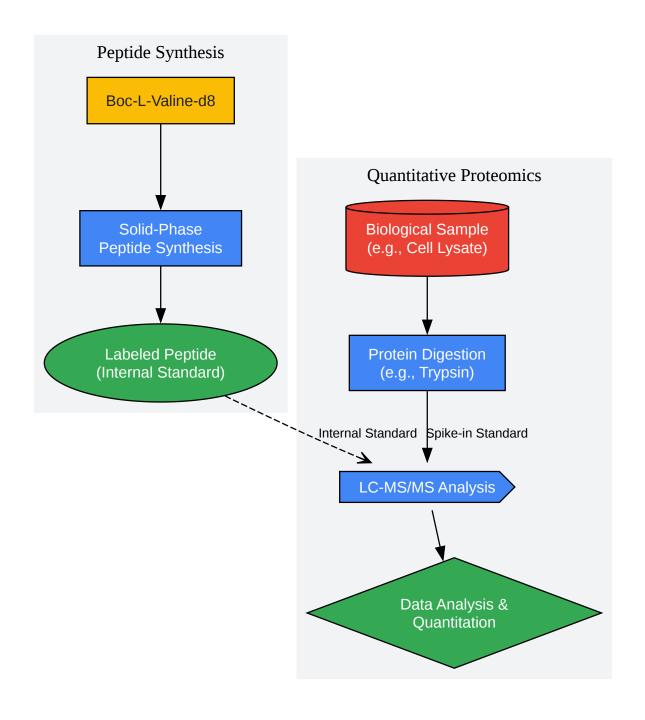




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Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).





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Caption: Use of labeled peptides in a bottom-up proteomics workflow.





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Caption: Relationship of **Boc-L-Valine-d8** to signaling pathway analysis.

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